![molecular formula C10H6ClN5 B11878155 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 650638-07-6](/img/structure/B11878155.png)
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by a pyrazolo[3,4-D]pyrimidine core with a chlorine atom at the 4-position and a pyridin-4-yl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrazolo[3,4-D]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrazolo[3,4-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrazolo[3,4-D]pyrimidin-4-ol is chlorinated to obtain this compound
Industrial Production Methods
Industrial production methods often involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and product purity .
化学反応の分析
Types of Reactions
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution.
Coupling Reactions: Including Suzuki coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted derivative, while Suzuki coupling would introduce various aryl or alkyl groups .
科学的研究の応用
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound has shown potential in anticancer activity, particularly against various cancer cell lines.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various therapeutic agents.
作用機序
The mechanism of action of 4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinase enzymes, which play a vital role in cell signaling pathways.
Apoptosis Induction: It has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the pyridin-4-yl substituent.
4-aminopyrrolo[2,3-D]pyrimidine: Another related compound with an amino group instead of chlorine.
Uniqueness
4-Chloro-1-(pyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential in anticancer therapy make it particularly valuable in medicinal chemistry .
特性
CAS番号 |
650638-07-6 |
|---|---|
分子式 |
C10H6ClN5 |
分子量 |
231.64 g/mol |
IUPAC名 |
4-chloro-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-5-15-16(10(8)14-6-13-9)7-1-3-12-4-2-7/h1-6H |
InChIキー |
UZZXPEHPJSVCQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


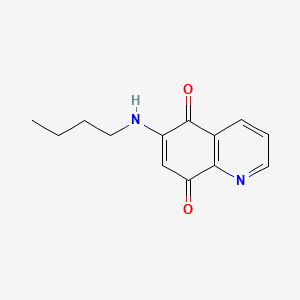
![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)



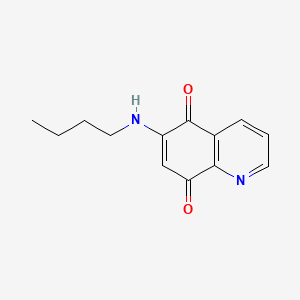
![6-(tert-Butyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11878121.png)
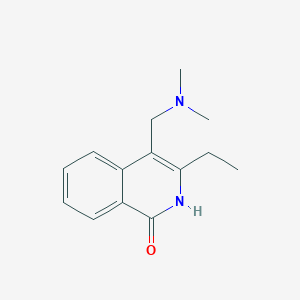
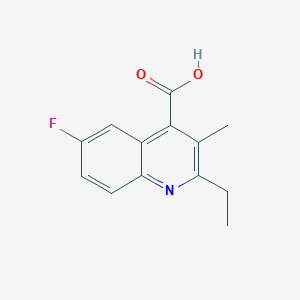
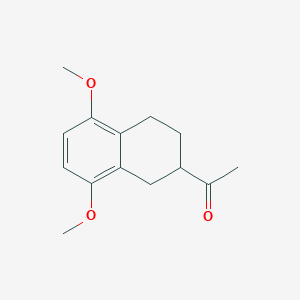
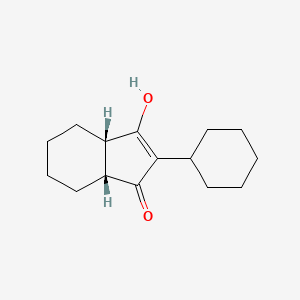

![Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-](/img/structure/B11878144.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)
